3,4-Dihydroxy-2-methoxyxanthone

Description

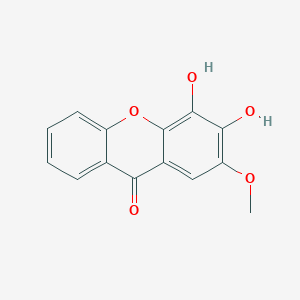

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-2-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-18-10-6-8-11(15)7-4-2-3-5-9(7)19-14(8)13(17)12(10)16/h2-6,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBMBJBJZWDNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 3,4-Dihydroxy-2-methoxyxanthone: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing, detailed isolation protocols, and biological activities of the xanthone (B1684191) derivative, 3,4-dihydroxy-2-methoxyxanthone. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound is a naturally occurring phenolic compound that has been successfully isolated from plant species of the Hypericum genus, which is well-known for its rich diversity of bioactive secondary metabolites, including a wide array of xanthones. The primary documented natural sources for this specific compound are:

-

Hypericum oblongifolium : This species, particularly its roots, has been identified as a source of this compound. Phytochemical investigations of this plant have led to the isolation of a variety of xanthones, including the target compound of this guide.

-

Hypericum beanii : The aerial parts of this plant have also been confirmed as a natural source of this compound. Studies on this species have highlighted the anti-inflammatory potential of its xanthone constituents.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following protocols are based on methodologies reported for the isolation of xanthones from Hypericum species.

General Extraction and Fractionation from Hypericum oblongifolium (Twigs)

This protocol describes a general method for the extraction and initial fractionation of xanthone-containing extracts from Hypericum oblongifolium, which can be adapted for the specific isolation of this compound from the roots.

Experimental Protocol:

-

Plant Material Collection and Preparation: The plant material (e.g., roots of H. oblongifolium) is collected, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (e.g., 3 x 25 L) at room temperature. The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and methanol. This fractionation separates compounds based on their polarity. The xanthones, including this compound, are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, being rich in xanthones, is then subjected to a series of chromatographic techniques to isolate the pure compound.

Experimental Protocol:

-

Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (e.g., 230–400 mesh). The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as chloroform (B151607) or ethyl acetate. For instance, a gradient of n-hexane:chloroform (from 20:1 to 1:1) can be employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Flash Silica Gel Column Chromatography: Fractions from the initial column that show the presence of the target compound (as indicated by TLC analysis against a standard, if available) are combined and subjected to further purification using flash column chromatography. A different solvent system, such as chloroform:methanol (e.g., 99:1 to 90:10), can be used to achieve finer separation.

-

Final Purification: The fractions containing the substantially pure this compound may be subjected to a final purification step, such as preparative TLC or crystallization, to yield the compound in high purity.

Quantitative Data

While specific yield percentages for the isolation of this compound from the original plant material are not extensively detailed in the available literature, the following provides a general context for the quantities of related xanthones isolated from Hypericum oblongifolium twigs in a representative study. These values can serve as an approximate benchmark for expected yields in similar phytochemical investigations.

| Compound Isolated from H. oblongifolium Twigs | Amount Isolated (mg) |

| 4-hydroxy-2,3-dimethoxyxanthone | 9 |

| 3,4,5-trihydroxyxanthone | 16 |

| 1,3-dihydroxy-5-methoxyxanthone | 8 |

Table 1: Amounts of various xanthones isolated from the twigs of Hypericum oblongifolium, providing a reference for typical isolation yields.[1]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory mediators and signaling pathways.

Anti-Inflammatory Effects

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound exhibited potent anti-inflammatory activity.[2][3] This activity is characterized by the inhibition of several key pro-inflammatory molecules:

-

Nitric Oxide (NO): The compound significantly suppresses the production of NO, a key mediator of inflammation.

-

Pro-inflammatory Cytokines: It reduces the mRNA expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also markedly inhibited.[2][3]

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of critical signaling pathways that regulate the expression of pro-inflammatory genes. The suppression of iNOS, COX-2, and pro-inflammatory cytokines suggests a potential regulatory role on upstream signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow Visualization

The overall process from plant material to the isolation of the pure compound can be visualized as a structured workflow.

Caption: General workflow for the isolation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF- α, IL-1 β, IL-6, and COX-2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dihydroxy-2-methoxyxanthone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,4-dihydroxy-2-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of xanthones. It includes a summary of its physicochemical properties, spectroscopic data, and known biological activities. Detailed experimental protocols for its synthesis and for evaluating its biological effects are also presented to facilitate further research and development.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in nature, particularly in higher plants and fungi. These compounds have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound, a specific member of this family, has been isolated from various plant species, including Kielmeyera variabilis and Hypericum oblongifolium.[1][2][] This guide aims to consolidate the current knowledge on its chemical structure and properties to support its exploration as a potential therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tricyclic xanthen-9-one core with two hydroxyl groups at positions 3 and 4, and a methoxy (B1213986) group at position 2.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While some experimental data is available, many properties are predicted due to a lack of comprehensive experimental studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,4-dihydroxy-2-methoxyxanthen-9-one | - |

| CAS Number | 6702-55-2 | [1][4][5] |

| Molecular Formula | C₁₄H₁₀O₅ | [5] |

| Molecular Weight | 258.23 g/mol | [5] |

| Appearance | Yellow powder | [] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. The expected characteristic signals are summarized below.

2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C9) | ~180-185 |

| Aromatic C-O | ~140-160 |

| Aromatic C-H & C-C | ~100-135 |

| -OCH₃ | ~55-60 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic, -OCH₃) | 2850-2960 |

| C=O stretch (ketone) | 1640-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (ether and phenol) | 1000-1300 |

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is expected to exhibit absorption maxima characteristic of the xanthone chromophore. These absorptions are typically found in the ranges of 230-260 nm and 300-380 nm.

2.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the molecular formula.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]+• | ~258.05 |

| [M+H]+ | ~259.06 |

| [M-H]- | ~257.04 |

Synthesis

The synthesis of this compound can be achieved through several synthetic routes, commonly involving the formation of a benzophenone (B1666685) intermediate followed by cyclization. A general workflow for a plausible synthetic approach is outlined below.

Experimental Protocol: Synthesis via Benzophenone Intermediate

This protocol is a generalized procedure based on common methods for xanthone synthesis.

-

Step 1: Formation of the Benzophenone Intermediate.

-

A suitably substituted salicylic acid derivative (e.g., 2-hydroxy-3-methoxybenzoic acid) and a substituted phenol (B47542) (e.g., hydroquinone) are reacted in the presence of a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) and a condensing agent (e.g., phosphorus oxychloride).

-

The reaction mixture is heated, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is worked up by pouring it into ice-water and extracting the product with an organic solvent.

-

The crude benzophenone intermediate is purified by column chromatography.

-

-

Step 2: Cyclization to the Xanthone Core.

-

The purified benzophenone is heated in the presence of a dehydrating agent, such as a mixture of acetic anhydride (B1165640) and potassium acetate, or by using a strong acid like sulfuric acid.

-

The cyclization reaction leads to the formation of the xanthone ring system.

-

The reaction mixture is cooled and poured into water to precipitate the crude xanthone.

-

-

Step 3: Deprotection (if applicable).

-

If any of the hydroxyl groups were protected during the synthesis (e.g., as methoxy or benzyloxy ethers), they are deprotected in this final step. This can be achieved using reagents like BBr₃ for demethylation or catalytic hydrogenation for debenzylation.

-

The final product, this compound, is purified by recrystallization or column chromatography.

-

Biological Activities

Preliminary studies have indicated that this compound possesses biological activities of therapeutic interest.

Antimicrobial Activity

The compound has shown moderate to low activity against tested strains of Methicillin-resistant Staphylococcus aureus (MRSA).

4.1.1. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A suspension of the test microorganism (e.g., MRSA) is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate containing the appropriate broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hepatoprotective Activity

Studies have suggested that this compound exhibits hepatoprotective effects against toxin-induced liver injury.

4.2.1. Experimental Protocol: In Vitro Hepatoprotective Assay

-

Cell Culture: A human liver cell line (e.g., HepG2) is cultured in a suitable medium.

-

Induction of Hepatotoxicity: The cells are treated with a known hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen, to induce cell damage.

-

Treatment: The cells are co-treated with various concentrations of this compound.

-

Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.

-

Biochemical Analysis: The levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), released into the culture medium are measured to quantify the extent of liver cell damage and the protective effect of the compound.

Signaling Pathways

The exact molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the known activities of other xanthones, several signaling pathways can be postulated to be involved. For instance, its anti-inflammatory and hepatoprotective effects may be mediated through the modulation of pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB signaling pathways.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This technical guide has summarized its known chemical properties, structure, and biological activities. The provided experimental protocols for synthesis and bioactivity evaluation are intended to serve as a foundation for further research. Future studies should focus on a more detailed characterization of its physicochemical properties, elucidation of its complete spectroscopic data, and in-depth investigation of its mechanisms of action to fully realize its therapeutic potential.

References

Spectroscopic Profile of 3,4-Dihydroxy-2-methoxyxanthone: A Technical Guide

For Immediate Release

Shanghai, China – December 6, 2025 – A comprehensive technical guide detailing the spectroscopic data of 3,4-dihydroxy-2-methoxyxanthone, a natural xanthone (B1684191) with significant anti-inflammatory properties, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

This compound (CAS No. 6702-55-2) is a naturally occurring compound that has been isolated from plant species such as Kielmeyera variabilis and Hypericum oblongifolium. Notably, its isolation from Hypericum beanii has led to the identification of its potent anti-inflammatory effects, making it a compound of interest for further pharmacological investigation. This guide serves as a crucial resource for the unambiguous identification and characterization of this promising molecule.

Spectroscopic Data Summary

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.89 | s | - | 1H | 4-OH |

| 7.78 | dd | 8.0, 1.6 | 1H | H-8 |

| 7.65 | ddd | 8.4, 7.2, 1.6 | 1H | H-6 |

| 7.38 | dd | 8.4, 1.2 | 1H | H-5 |

| 7.30 | ddd | 8.0, 7.2, 1.2 | 1H | H-7 |

| 6.35 | s | - | 1H | H-1 |

| 6.12 | s (br) | - | 1H | 3-OH |

| 4.02 | s | - | 3H | 2-OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 181.2 | C-9 |

| 162.5 | C-4a |

| 157.1 | C-4 |

| 156.0 | C-10a |

| 135.2 | C-3 |

| 134.8 | C-6 |

| 126.6 | C-8 |

| 124.0 | C-7 |

| 118.0 | C-5 |

| 115.8 | C-8a |

| 108.5 | C-2 |

| 103.8 | C-9a |

| 93.8 | C-1 |

| 61.3 | 2-OCH₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H stretching (phenolic) |

| 1655 | C=O stretching (γ-pyrone) |

| 1610, 1580, 1480 | C=C stretching (aromatic) |

| 1280 | C-O-C stretching (ether) |

| 1100 | C-O stretching (phenol) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 258.0528 | 100 | [M]⁺ (Calculated for C₁₄H₁₀O₅: 258.0528) |

| 243 | - | [M-CH₃]⁺ |

| 230 | - | [M-CO]⁺ |

| 215 | - | [M-CO-CH₃]⁺ |

Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory procedures, as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei, respectively. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was analyzed as a KBr (potassium bromide) pellet. The spectral data was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode. The data was processed using MassLynx software.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the structural elucidation of a natural product like this compound is depicted in the following diagram.

An In-Depth Technical Guide on the Biological Activity of 3,4-Dihydroxy-2-methoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-2-methoxyxanthone is a naturally occurring xanthone (B1684191) derivative that has been isolated from plant sources, notably from the branches of Kielmeyera variabilis. Xanthones, a class of polyphenolic compounds, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Quantitative Data on Biological Activity

The primary reported biological activity of this compound is its antibacterial effect, specifically against Methicillin-Resistant Staphylococcus aureus (MRSA). A study by Coqueiro et al. (2016) documented the isolation of this compound and reported its activity. While the study highlighted another compound as being more potent, it established that this compound possesses a moderate to low level of activity against the tested MRSA strains[1].

For comparative context, various other hydroxylated and methoxylated xanthone derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and vasorelaxant effects. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone scaffold is a critical determinant of the type and potency of its biological action.

Table 1: Summary of Reported Biological Activity for this compound

| Biological Activity | Target Organism/Cell Line | Reported Effect | Quantitative Data | Reference |

| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | Moderate to low activity | Specific MIC values not detailed in available literature. | [1] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are based on standard microbiological and cell-based assay methodologies. The following protocols are representative of the techniques likely employed in the initial discovery and characterization of its antibacterial activity.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A suspension of the test organism (e.g., MRSA) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Serial Dilution of the Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow for Antibacterial Activity Screening

The following diagram illustrates a typical workflow for the screening and identification of antibacterial compounds from a natural source, leading to the characterization of a specific molecule like this compound.

Caption: General workflow for the isolation and antibacterial testing of this compound.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by this compound have not been elucidated, the biological activities of structurally related xanthones and other polyphenolic compounds provide insights into potential mechanisms.

Antimicrobial Mechanism of Action

The antibacterial activity of xanthones is often attributed to their ability to disrupt bacterial cell membranes, inhibit key enzymes involved in bacterial metabolism and replication, or interfere with bacterial communication systems like quorum sensing. The presence of hydroxyl and methoxy groups can influence the lipophilicity and hydrogen-bonding capabilities of the molecule, which in turn affects its ability to interact with bacterial targets.

Potential Anti-inflammatory and Anticancer Signaling Pathways

Many dihydroxy- and methoxy-substituted flavonoids and xanthones have been shown to exert anti-inflammatory and anticancer effects by modulating key signaling pathways. Although not yet demonstrated for this compound, it is plausible that it could interact with pathways such as:

-

NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of polyphenols. This would involve preventing the translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation and survival. Inhibition of specific kinases within this pathway (e.g., ERK, JNK, p38) is a known mechanism of action for some anticancer agents.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a key target in cancer therapy.

The following diagram illustrates a hypothetical interaction of a bioactive xanthone with the NF-κB signaling pathway, a plausible mechanism that warrants investigation for this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

The available evidence indicates that this compound is a biologically active molecule with demonstrated antibacterial properties against MRSA. However, the current body of knowledge is limited, and further research is warranted to fully elucidate its therapeutic potential.

Future research should focus on:

-

Quantitative Antimicrobial Studies: Determining the precise MIC and Minimum Bactericidal Concentration (MBC) values against a broader panel of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: Investigating the specific molecular targets and mechanisms underlying its antibacterial activity.

-

Broader Biological Screening: Evaluating its potential anticancer, anti-inflammatory, antiviral, and antioxidant activities through a comprehensive suite of in vitro and in vivo assays.

-

Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by this compound to understand its effects at the molecular level.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features required for optimal biological activity.

This in-depth guide serves as a starting point for these future investigations, providing the necessary background and methodological framework to advance the scientific understanding of this promising natural product.

References

An In-Depth Technical Guide to 3,4-Dihydroxy-2-methoxyxanthone (CAS Number: 6702-55-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-2-methoxyxanthone is a naturally occurring xanthone (B1684191) derivative that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the xanthone class of compounds, which are characterized by a tricyclic xanthen-9-one core, this molecule has been identified in various plant species and is being investigated for its biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its physicochemical characteristics, synthesis, isolation, and known biological effects, particularly its anti-inflammatory properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While comprehensive experimental data on properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature, the basic molecular details are well-established.

| Property | Value | Source |

| CAS Number | 6702-55-2 | [1][2] |

| Molecular Formula | C₁₄H₁₀O₅ | [1] |

| Molecular Weight | 258.23 g/mol | [1] |

| Common Name | This compound | [1] |

| Purity (Commercially Available) | Typically ≥ 95% | [1] |

Synthesis and Isolation

Synthetic Approaches

A known synthetic route to this compound involves the demethylation of a trimethoxylated precursor.

Experimental Protocol: Synthesis from 2,3,4-Trimethoxyxanthone

-

Starting Material: 2,3,4-Trimethoxyxanthone

-

Reagent: Concentrated Sulfuric Acid (H₂SO₄, D=1.84)

-

Reaction Conditions: The reaction is carried out at a temperature below 75°C.[1]

-

General Procedure: The trimethoxyxanthone is carefully treated with concentrated sulfuric acid. The reaction mixture is heated to the specified temperature and maintained for a period sufficient to effect demethylation. The progress of the reaction would typically be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring the mixture onto ice, followed by extraction of the product with a suitable organic solvent. The crude product is then purified, commonly by column chromatography, to yield this compound.

Note: This is a generalized protocol based on the available information. Specific reaction times, stoichiometry, and purification details would need to be optimized.

Natural Isolation

This compound has been identified as a natural product in several plant species, including Hypericum oblongifolium, Kielmeyera variabilis, and Hypericum beanii.[2][]

Experimental Protocol: General Isolation from Plant Material

Detailed protocols for the specific isolation of this compound with quantitative yields are not extensively documented. However, a general workflow for the isolation of xanthones from plant sources is as follows:

-

Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol.

-

Fractionation: The resulting crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the target compound is further purified using various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its anti-inflammatory effect. Limited information also suggests potential antibacterial properties.

Anti-inflammatory Activity

Studies have shown that this compound exhibits significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Quantitative Data: Anti-inflammatory Activity

| Assay | Cell Line | Parameter Measured | Result |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | NO Inhibition | Significant inhibition at 10 µM |

| Gene Expression (mRNA) | RAW 264.7 macrophages | iNOS | Reduced expression |

| Gene Expression (mRNA) | RAW 264.7 macrophages | TNF-α | Reduced expression |

| Gene Expression (mRNA) | RAW 264.7 macrophages | IL-1β | Reduced expression |

| Gene Expression (mRNA) | RAW 264.7 macrophages | IL-6 | Reduced expression |

| Gene Expression (mRNA) | RAW 264.7 macrophages | COX-2 | Reduced expression |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of nitric oxide.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mechanism of Anti-inflammatory Action

The anti-inflammatory mechanism of this compound is linked to its ability to suppress the expression of key pro-inflammatory genes. In LPS-stimulated macrophages, the activation of signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, leads to the transcription of genes encoding pro-inflammatory mediators. By reducing the mRNA levels of iNOS, TNF-α, IL-1β, IL-6, and COX-2, this compound effectively dampens the inflammatory response at the transcriptional level.

Antibacterial Activity

There are indications that this compound possesses antibacterial properties, with reports of moderate to low activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.[] However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values from dedicated studies on the pure compound, are currently limited.

Conclusion and Future Perspectives

This compound is a natural product with demonstrated anti-inflammatory activity. Its ability to inhibit the production of nitric oxide and suppress the expression of multiple pro-inflammatory genes suggests its potential as a lead compound for the development of novel anti-inflammatory agents. However, to fully realize its therapeutic potential, further research is warranted. Key areas for future investigation include:

-

Comprehensive Physicochemical Characterization: Detailed studies to determine its melting point, boiling point, solubility in various solvents, and other relevant physical properties are necessary for formulation and drug development.

-

Optimization of Synthesis and Isolation: Development of high-yield synthetic routes and efficient, scalable isolation protocols from natural sources would be crucial for obtaining sufficient quantities for further research and potential commercialization.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to elucidate the full spectrum of its biological activities, including its efficacy in various inflammatory disease models, its detailed mechanism of action, and its potential off-target effects.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential to assess its drug-like properties and safety.

References

An In-depth Technical Guide to the Discovery and History of 3,4-Dihydroxy-2-methoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological activities of the naturally occurring xanthone (B1684191), 3,4-Dihydroxy-2-methoxyxanthone. This document details its isolation from natural sources, synthetic methodologies, and explores its potential as a therapeutic agent, with a focus on its anti-inflammatory, anticancer, and antioxidant properties. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and research applications.

Introduction

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They have garnered significant interest in the field of medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. The specific biological activity of a xanthone derivative is largely determined by the substitution pattern on its core structure. This guide focuses on this compound, a specific substituted xanthone with emerging therapeutic potential.

Discovery and Natural Occurrence

This compound is a naturally occurring compound. While initial reports pointed towards its potential presence in Hypericum oblongifolium, a 2007 study by Iqbal et al. on the anti-inflammatory xanthones from the twigs of this plant identified a closely related compound, 4-hydroxy-2,3-dimethoxyxanthone[1][2]. However, a more recent study has definitively identified this compound from Hypericum beanii and highlighted its significant anti-inflammatory properties[3].

Isolation from Hypericum beanii

The isolation of this compound from the aerial parts of Hypericum beanii involves standard phytochemical techniques. A general workflow for the isolation of xanthones from plant material is outlined below.

References

An In-depth Technical Guide to 3,4-Dihydroxy-2-methoxyxanthone Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

Xanthones, a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold, have emerged as a significant area of interest in medicinal chemistry due to their wide spectrum of pharmacological activities. Among these, 3,4-dihydroxy-2-methoxyxanthone and its derivatives have demonstrated notable potential as antioxidant, anticancer, and enzyme-inhibiting agents. The strategic placement of hydroxyl and methoxyl groups on the xanthone (B1684191) core plays a pivotal role in their biological efficacy, influencing their mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and analogues, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound and its Analogues

The synthesis of the xanthone scaffold is a critical step in the development of novel derivatives. A common and effective method involves the Eaton's reagent-mediated acylation of a substituted benzene (B151609) with a salicylic (B10762653) acid derivative, followed by cyclization. Another prevalent method is the Friedel-Crafts acylation.

A general synthetic approach to produce dihydroxy-methoxyxanthone derivatives involves the reaction of a dimethoxybenzoic acid with a polyhydroxyphenol in the presence of a condensing agent like polyphosphoric acid (PPA) or Eaton's reagent (methanesulfonic acid/phosphorus pentoxide). Subsequent selective demethylation and/or derivatization of the hydroxyl groups can then be performed to yield a variety of analogues. For instance, 3,4-dihydroxyxanthone (B1238006) can be synthesized via a benzophenone (B1666685) intermediate.[1]

Biological Activities and Structure-Activity Relationships

The biological activities of this compound derivatives are intrinsically linked to their structural features. The number and position of hydroxyl and methoxyl groups, as well as the presence of other substituents, significantly influence their potency and selectivity.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of dihydroxy-methoxyxanthone analogues against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation. The presence of hydroxyl groups, particularly at positions 3 and 6, appears to be important for cytotoxic activity.[2] For instance, the addition of halogen substituents to 3,4-dihydroxyxanthone has been shown to enhance its anticancer activity against MDA-MB-231 breast cancer cells.[3]

Table 1: Anticancer Activity of Dihydroxy-methoxyxanthone Derivatives and Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-Hydroxyxanthone | T47D | 100.19 | [2] |

| 1,3-Dihydroxyxanthone | T47D | 137.24 | [4] |

| 3,6-Dihydroxyxanthone | T47D | 170.20 | [2] |

| 1,3,6-Trihydroxyxanthone | T47D | 121.89 | [2] |

| Xanthone Derivative 5 | WiDr | 37.8 | [5][6] |

| 6e | MCF-7 | 7.21 | [7] |

| 6k | MCF-7 | 8.02 | [7] |

| 9f | MCF-7 | 8.35 | [7] |

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Antioxidant Activity

The antioxidant properties of xanthone derivatives are primarily attributed to their ability to scavenge free radicals. The presence of hydroxyl groups is a key determinant of this activity. Dihydroxyxanthone derivatives have been shown to be potent antioxidants.[9]

Table 2: Antioxidant Activity of Dihydroxyxanthone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Dihydroxyxanthone (3b) | DPPH | 349 | [9] |

| 1,3,6,7-Tetrahydroxyxanthone | DPPH | 28.45 | [9] |

| Garcinone E | DPPH | 63.05 | [9] |

| Garcinoxanthone S | DPPH | 68.55 | [9] |

Enzyme Inhibitory Activity

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in different diseases.

-

Cyclooxygenase (COX) Inhibition: Some xanthone derivatives have shown selective inhibition of COX-2, an enzyme involved in inflammation and pain. This suggests their potential as anti-inflammatory agents.

-

α-Glucosidase and α-Amylase Inhibition: Inhibition of these enzymes, which are involved in carbohydrate digestion, is a key strategy in the management of type 2 diabetes. Certain alkoxy- and imidazole-substituted xanthones have demonstrated potent inhibitory activity against α-glucosidase.[10]

-

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of neurological disorders like Parkinson's disease and depression. Specific hydroxyxanthone derivatives have shown selective inhibition of MAO-A or MAO-B.

Table 3: Enzyme Inhibitory Activity of Dihydroxy-methoxyxanthone Analogues

| Compound | Enzyme | IC50 (µM) | Reference |

| 1-Hydroxy-3-O-substituted xanthone (2g) | Acetylcholinesterase | 20.8 | [11] |

| 1-Hydroxy-3-O-substituted xanthone (2j) | Acetylcholinesterase | 21.5 | [11] |

| Alkoxy-substituted xanthone (6c) | α-Glucosidase | 16.0 | [10] |

| Alkoxy-substituted xanthone (7) | α-Glucosidase | 196.4 | [10] |

Mechanisms of Action

Anti-inflammatory Mechanism via TLR4/NF-κB Signaling

One of the key mechanisms underlying the anti-inflammatory effects of certain dihydroxy-dimethoxyxanthone derivatives is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. TLR4 activation by lipopolysaccharide (LPS) triggers a cascade that leads to the activation of NF-κB, a transcription factor that upregulates the expression of pro-inflammatory cytokines. By inhibiting this pathway, these xanthone derivatives can effectively suppress the inflammatory response.

Caption: TLR4/NF-κB Signaling Pathway Inhibition.

Vasorelaxant Mechanism

Certain xanthone derivatives exhibit vasorelaxant effects, which are beneficial for cardiovascular health. The underlying mechanism involves the modulation of ion channels, specifically calcium (Ca²⁺) and potassium (K⁺) channels in vascular smooth muscle cells. Inhibition of Ca²⁺ influx through both receptor-operated and voltage-dependent Ca²⁺ channels, along with the opening of K⁺ channels, leads to hyperpolarization and subsequent relaxation of the smooth muscle, resulting in vasodilation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of the biological activities of this compound derivatives.

General Synthetic and Evaluation Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel dihydroxy-methoxyxanthone analogues.

References

- 1. sigarra.up.pt [sigarra.up.pt]

- 2. Effect of Hydroxyl Group on the Anticancer Activity of Xanthone Derivatives against Breast Cancer Cells [ijcea.org]

- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 4. ijcea.org [ijcea.org]

- 5. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of 3,4-Dihydroxy-2-methoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in higher plants and fungi and exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution patterns on the xanthone (B1684191) core dictate their biological function. This technical guide provides an in-depth overview of the biosynthetic pathway of a specific xanthone, 3,4-dihydroxy-2-methoxyxanthone, a molecule of interest for its potential therapeutic applications. The pathway is elucidated based on established general principles of xanthone biosynthesis, with a focus on the enzymatic reactions leading to its formation. This document details the core biosynthetic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key processes.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from two primary metabolic routes: the shikimate pathway and the acetate (B1210297) pathway. These pathways provide the foundational precursors for the construction of the characteristic tricyclic xanthone skeleton. The overall process can be divided into three main stages:

-

Formation of the Benzophenone (B1666685) Intermediate: The biosynthesis initiates with the condensation of a benzoyl-CoA derivative, derived from the shikimate pathway, with three molecules of malonyl-CoA, which are supplied by the acetate pathway. This reaction is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS) . The product of this reaction is a polyhydroxybenzophenone.

-

Oxidative Cyclization to the Xanthone Core: The benzophenone intermediate undergoes an intramolecular oxidative cyclization to form the tricyclic xanthone core. This crucial step is catalyzed by a cytochrome P450 monooxygenase, often a benzophenone 3'-hydroxylase (B3'H) , which facilitates the regioselective C-O phenol (B47542) coupling. This cyclization leads to the formation of a polyhydroxyxanthone. Based on the structure of the target molecule, the likely immediate precursor is 2,3,4-trihydroxyxanthone (B12653318) .

-

Tailoring Reactions: O-Methylation: The final step in the biosynthesis of this compound is a tailoring reaction involving the specific methylation of one of the hydroxyl groups of the 2,3,4-trihydroxyxanthone intermediate. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . This enzyme specifically transfers a methyl group from SAM to the hydroxyl group at the C-2 position of the xanthone core, yielding the final product. The specific OMT responsible for this transformation in various organisms is a subject of ongoing research.

Data Presentation: Enzyme Kinetics

Quantitative kinetic data for the specific enzymes involved in the this compound biosynthesis pathway are not extensively documented in the literature. However, to provide a comparative context for researchers, the following table summarizes representative kinetic parameters for plant O-methyltransferases acting on various phenolic substrates, which are analogous to the final step in the target pathway.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source Organism |

| Representative Flavonoid OMTs | ||||

| LOMT | Luteolin | 5.5 | 0.23 | Mentha x piperita |

| ApOMT | Apigenin | 12 | 0.15 | Medicago sativa |

| IOMT | Daidzein (an isoflavone) | 25 | 0.58 | Medicago sativa |

| Hypothetical Xanthone OMT | ||||

| Putative 2-O-methyltransferase | 2,3,4-Trihydroxyxanthone | N/A | N/A | Not yet identified |

Note: The data presented for flavonoid OMTs are intended to provide a general understanding of the kinetic properties of this class of enzymes. The kinetic parameters for the specific O-methyltransferase involved in this compound biosynthesis may vary.

Mandatory Visualization

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: Heterologous Expression and Enzyme Assay

Caption: Workflow for heterologous expression and in vitro assay of a putative xanthone O-methyltransferase.

Experimental Protocols

The following protocols provide a generalized framework for the key experiments required to investigate the biosynthesis of this compound. These should be adapted and optimized based on the specific biological system and available resources.

Heterologous Expression and Purification of a Putative O-Methyltransferase (OMT)

Objective: To produce and purify the recombinant OMT enzyme for in vitro characterization.

Methodology:

-

Gene Cloning:

-

Identify a candidate OMT gene from a xanthone-producing organism through sequence homology searches.

-

Amplify the full-length coding sequence of the OMT gene using PCR with primers containing appropriate restriction sites.

-

Ligate the PCR product into a suitable expression vector (e.g., pET series with an N-terminal His-tag).

-

Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and verify the sequence of the insert.

-

-

Protein Expression:

-

Transform the verified expression vector into an expression strain of E. coli (e.g., BL21(DE3)).

-

Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Continue to culture at a lower temperature (e.g., 16-25°C) for 16-20 hours to enhance soluble protein expression.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

-

Elute the His-tagged OMT with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

-

In Vitro O-Methyltransferase Assay

Objective: To determine the catalytic activity and substrate specificity of the purified OMT.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

Purified OMT (1-5 µg)

-

Substrate: 2,3,4-trihydroxyxanthone (e.g., 100 µM)

-

Methyl donor: S-adenosyl-L-methionine (SAM) (e.g., 200 µM)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl₂)

-

-

The total reaction volume is typically 50-100 µL.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Include control reactions:

-

No enzyme control

-

No substrate control

-

No SAM control

-

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) or by acidification.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase containing the methylated xanthone product.

-

Evaporate the solvent under a stream of nitrogen.

-

HPLC Analysis of Reaction Products

Objective: To separate, identify, and quantify the product of the OMT assay.

Methodology:

-

Sample Preparation:

-

Re-dissolve the dried product from the enzyme assay in a suitable solvent (e.g., methanol).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Example gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for xanthones (e.g., 254 nm and 320 nm).

-

-

Data Analysis:

-

Identify the product peak by comparing its retention time with that of an authentic standard of this compound.

-

Confirm the identity of the product using LC-MS to match the molecular weight.

-

Quantify the product by creating a standard curve with known concentrations of the authentic standard.

-

Conclusion

The biosynthesis of this compound follows a conserved pathway common to many xanthones, involving the convergence of the shikimate and acetate pathways to form a benzophenone intermediate, which then undergoes cyclization and subsequent tailoring. The final, crucial step is the regioselective O-methylation of a trihydroxyxanthone precursor, likely 2,3,4-trihydroxyxanthone, by a specific O-methyltransferase. While the precise enzymes involved in many plant species are still under investigation, the methodologies outlined in this guide provide a robust framework for their identification, characterization, and potential utilization in synthetic biology and drug development programs. Further research focused on the discovery and kinetic characterization of the specific OMTs will be pivotal for the efficient biocatalytic production of this and other valuable xanthone compounds.

In Vitro Studies of 3,4-Dihydroxy-2-methoxyxanthone: A Technical Guide

Disclaimer: Direct experimental studies on 3,4-Dihydroxy-2-methoxyxanthone are limited in publicly available scientific literature. This guide provides a comprehensive framework for its in vitro investigation based on the known biological activities and mechanisms of action of structurally similar hydroxy- and methoxy-substituted xanthones.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They have garnered significant interest in medicinal chemistry due to a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The specific biological effects of a xanthone (B1684191) derivative are largely dictated by the type, number, and position of its substituent groups. This technical guide focuses on the inferred biological activities of this compound and outlines a comprehensive strategy for its in vitro evaluation. The presence of two hydroxyl groups and one methoxyl group on the xanthone core suggests a strong potential for therapeutic activity, warranting detailed investigation.

Inferred Biological Activities and Mechanisms of Action

Based on studies of analogous xanthone structures, this compound is anticipated to exhibit several key biological effects.

2.1 Antioxidant Activity Xanthone derivatives, particularly those with hydroxyl substitutions, are known for their potent antioxidant properties.[1] The hydroxyl groups at the C-3 and C-4 positions are expected to confer significant free radical scavenging capabilities. The primary mechanism is likely through hydrogen atom donation to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.

2.2 Anticancer Activity Numerous xanthones have demonstrated cytotoxic effects against a variety of cancer cell lines.[2][3] The anticancer activity of xanthones is often mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like topoisomerase.[4] For this compound, it is hypothesized that it may inhibit cancer cell proliferation by triggering apoptosis through intrinsic or extrinsic pathways.

2.3 Anti-inflammatory Activity Structurally related xanthones have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the Toll-Like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6] It is plausible that this compound could inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) in inflammatory cells such as macrophages.

Experimental Protocols

The following are detailed methodologies for key in vitro assays to characterize the biological activities of this compound.

3.1 DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine the free radical scavenging activity of a compound.[4]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a 100 µg/mL solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

-

3.2 MTT Assay (Cytotoxicity/Anticancer Activity)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.[4][7]

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4][8]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.[7]

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.[1]

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

3.3 Nitric Oxide (NO) Inhibition Assay in Macrophages (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

-

Griess Assay for Nitrite (B80452) Determination:

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound.

-

Quantitative Data on Structurally Related Xanthones

The following tables summarize the biological activity data for selected hydroxy- and methoxy-substituted xanthones to provide a comparative context for the potential activity of this compound.

Table 1: Antioxidant Activity of Structurally Related Xanthones

| Compound | Assay | Result (IC50) | Reference |

| Dihydroxyxanthone (unspecified isomer) | DPPH Radical Scavenging | 349 ± 68 µM | [4][9] |

| γ-Mangostin | Hydroxyl Radical Scavenging | 0.20 µg/mL | [3] |

Table 2: Anticancer Activity of Structurally Related Xanthones

| Compound | Cell Line | Assay | Result (IC50) | Reference |

| Trihydroxyxanthone | MCF-7 (Breast Cancer) | MTT | 184 ± 15 µM | [4] |

| Trihydroxyxanthone | WiDr (Colorectal Cancer) | MTT | 254 ± 15 µM | [4] |

| Trihydroxyxanthone | HeLa (Cervical Cancer) | MTT | 277 ± 9 µM | [4] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Cancer) | MTT | 9.18 µM | [8] |

| Paeciloxanthone | HepG2 (Liver Cancer) | Not specified | 3.33 µM | [2] |

| α-Mangostin | Leukemia Cell Lines | Not specified | < 10 µM | [3] |

Note: The data presented in these tables are for structurally related compounds and should be used as a reference for designing experiments and interpreting potential results for this compound. Experimental validation is required.

Visualizations: Workflows and Signaling Pathways

Conclusion and Future Directions

While direct experimental evidence for the in vitro activities of this compound is currently lacking, the extensive research on structurally related xanthones provides a strong rationale for its investigation as a potential therapeutic agent. The presence of both hydroxyl and methoxyl functional groups suggests a promising profile for antioxidant, anti-inflammatory, and anticancer activities. Future research should focus on the systematic evaluation of this compound using the protocols outlined in this guide to elucidate its specific biological effects and mechanisms of action. A thorough structure-activity relationship (SAR) study of a series of 2,3,4-substituted xanthones would also be invaluable in optimizing the therapeutic potential of this chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydroxy-2-methoxyxanthone from a Benzophenone Precursor

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone heterocyclic scaffold, are a significant class of organic compounds found in various natural sources and are known for their wide range of pharmacological activities. The synthesis of specifically substituted xanthones, such as 3,4-dihydroxy-2-methoxyxanthone, is of great interest for drug discovery and development. A common and versatile method for the synthesis of the xanthone (B1684191) core involves the intramolecular cyclization of a suitably substituted 2-hydroxybenzophenone (B104022) precursor. This document provides detailed application notes and experimental protocols for a two-step synthesis of this compound, commencing with a Friedel-Crafts acylation to form the key benzophenone (B1666685) intermediate, followed by its cyclization.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved in two primary stages:

-

Step 1: Friedel-Crafts Acylation. This step involves the reaction of a highly activated phenol, such as a phloroglucinol (B13840) derivative, with a substituted benzoic acid in the presence of a condensing agent or Lewis acid catalyst. This reaction forms a polyhydroxy-methoxybenzophenone intermediate. The choice of reactants is crucial for achieving the desired substitution pattern on the final xanthone product.

-

Step 2: Intramolecular Cyclization. The synthesized benzophenone, which possesses a hydroxyl group at the 2-position and an appropriate leaving group (such as another hydroxyl or a methoxy (B1213986) group) at the 2'-position, undergoes an intramolecular cyclodehydration or dealcoholation reaction to form the tricyclic xanthone core. This cyclization is typically induced by heat, often in the presence of an acid or base catalyst.

Experimental Protocols

Protocol 1: Synthesis of 2,2',4,6-Tetrahydroxy-4'-methoxybenzophenone (Benzophenone Precursor)

This protocol describes a general method for the synthesis of a polyhydroxy-methoxybenzophenone via Friedel-Crafts acylation, which can serve as a precursor to the target xanthone. The specific starting materials can be adjusted to achieve the desired substitution pattern.

Materials:

-

Phloroglucinol (1,3,5-trihydroxybenzene)

-

2-Hydroxy-4-methoxybenzoic acid

-

Eaton's reagent (7.7 wt% solution of phosphorus pentoxide in methanesulfonic acid) or a Lewis acid such as aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ice-water bath

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phloroglucinol (1.0 eq) and 2-hydroxy-4-methoxybenzoic acid (1.0 eq).

-

Add anhydrous dichloromethane to the flask to dissolve the reactants.

-

Cool the mixture to 0 °C in an ice-water bath.

-

If using a Lewis acid like AlCl₃ (2.5 eq), add it portion-wise to the cooled solution while stirring. If using Eaton's reagent, it can be added slowly via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with a saturated solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure 2,2',4,6-tetrahydroxy-4'-methoxybenzophenone.

Protocol 2: Synthesis of this compound

This protocol describes the intramolecular cyclization of the benzophenone precursor to yield the final xanthone product. This step may require subsequent selective demethylation or deprotection depending on the exact benzophenone precursor synthesized. The following is a general procedure for the cyclization of a polyhydroxy-benzophenone.

Materials:

-

2,2',4,6-Tetrahydroxy-4'-methoxybenzophenone (from Protocol 1)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M) or pyridine

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Methanol (B129727) or ethanol (B145695) for recrystallization

Procedure:

-

In a round-bottom flask, dissolve the benzophenone precursor (1.0 eq) in an aqueous solution of sodium hydroxide or pyridine.

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until a precipitate is formed.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in a desiccator or a vacuum oven.

-

Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to obtain the pure this compound.

Note: The final substitution pattern may require further steps such as selective demethylation if a polymethoxybenzophenone is used as the precursor.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of xanthones from benzophenones, based on literature precedents for similar compounds.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Intramolecular Cyclization |

| Catalyst/Reagent | Eaton's Reagent / AlCl₃ | NaOH / Pyridine |

| Solvent | Dichloromethane | Water / Pyridine |

| Temperature | 0 °C to Room Temperature | Reflux (approx. 100-115 °C) |

| Reaction Time | 12 - 24 hours | 4 - 8 hours |

| Typical Yield | 40 - 70% | 70 - 90% |

| Purification Method | Column Chromatography | Recrystallization |

Proposed Reaction Mechanism

The cyclization of the 2-hydroxybenzophenone to the xanthone core is a key step. The following diagram illustrates a plausible mechanism for this transformation under basic conditions.

In this proposed mechanism, the base deprotonates the 2-hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the methoxy group on the other aromatic ring in an intramolecular nucleophilic aromatic substitution reaction. The subsequent elimination of the methoxide (B1231860) ion leads to the formation of the stable tricyclic xanthone structure.

Conclusion

The synthesis of this compound from a benzophenone precursor is a robust and adaptable method. The success of the synthesis relies on the careful selection of starting materials to control the regiochemistry of the Friedel-Crafts acylation and the optimization of the cyclization conditions. The protocols and data presented here provide a solid foundation for researchers to synthesize this and other substituted xanthones for further investigation in drug discovery and development programs.

Application Notes & Protocols: 3,4-Dihydroxy-2-methoxyxanthone Antioxidant Activity Assays (DPPH, ABTS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of 3,4-dihydroxy-2-methoxyxanthone using the common DPPH and ABTS assays.

Introduction

Xanthones are a class of polyphenolic compounds found in various plants and are recognized for a wide range of biological activities, including antioxidant effects.[1] The specific compound, this compound (CAS No. 6702-55-2), possesses a chemical structure suggestive of antioxidant potential, primarily due to its hydroxyl groups which can donate hydrogen atoms to neutralize free radicals.[1][2] The evaluation of this antioxidant capacity is crucial for its potential application in pharmaceuticals and nutraceuticals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used, reliable, and straightforward spectrophotometric methods for determining the antioxidant activity of compounds.[3][4][5]

Principle of Antioxidant Assays

Both DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer. In the presence of an antioxidant, the stable radical (DPPH• or ABTS•+) is reduced, resulting in a color change that can be measured spectrophotometrically. The degree of color change is proportional to the concentration and potency of the antioxidant.

-

DPPH Assay : The DPPH radical is a stable free radical that has a deep violet color in solution.[6] When reduced by an antioxidant, it becomes a pale yellow hydrazine. The discoloration is measured by the decrease in absorbance at approximately 517 nm.[3][7]

-